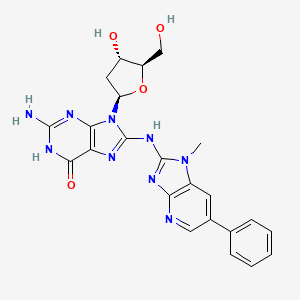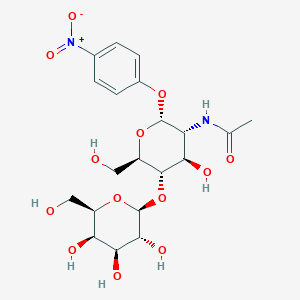
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is significant in the study of glycosidases and has been used in synthesizing inhibitors for specific enzymes. It is part of a broader class of chemicals that have been researched for their potential in various biochemical applications.
Synthesis Analysis
The synthesis of this compound and related derivatives involves multiple steps, including the modification of the acetamido group, saponification, and reaction with phosphorus pentasulfide in pyridine. These processes result in the formation of p-nitrophenyl 2-deoxy-2-thioacetamido-β-d-hexopyranoside derivatives, which have shown inhibitory properties against certain enzymes (Bedi, Shah, & Bahl, 1978). A facile synthesis approach has also been documented, highlighting the chemical flexibility and potential modifications to optimize its biological activity (Rana, Barlow, & Matta, 1983).
Molecular Structure Analysis
The molecular structure of this compound and its analogs is crucial for understanding its biochemical interactions. Studies employing NMR spectroscopy have provided detailed insights into the structure, confirming the presence of specific glycosidic linkages and the acetamido moiety critical for its activity (Rabuka & Hindsgaul, 2002).
Aplicaciones Científicas De Investigación
Enzyme Substrate and Inhibitor Synthesis
Synthesis for Enzymatic Studies : This compound has been synthesized for use in studies involving enzymes such as hyaluronidase and glucosidase. For instance, its derivatives were prepared to explore their resistance to enzymatic hydrolysis by bovine testicular hyaluronidase, providing insights into enzyme-substrate specificity and potential inhibitor development (Watt, Clinch, & Slim, 2002).
Inhibitors of Enzymatic Activity : Modifications of the acetamido group in the compound have led to the development of inhibitors for specific enzymes like 2-acetamido-2-deoxy-β-D-glucosidase. This is crucial for understanding enzyme mechanisms and for the potential development of therapeutic agents targeting specific enzymatic pathways (Bedi, Shah, & Bahl, 1978).
Affinity Chromatography and Ligand Development
- Chromatography Ligands : Derivatives of this compound have been used to create ligands for the purification of enzymes through affinity chromatography. This application is vital for purifying specific enzymes from complex mixtures, allowing for more detailed biochemical studies (Jones, Shah, Kosman, & Bahl, 1974).
Glycoside Synthesis for Immunogenic Studies
- Immunogen Preparation : It has played a role in the synthesis of disaccharides for preparing immunogens. These immunogens carry specific immunodeterminants found on glycoproteins, which are crucial for vaccine development and understanding immune response mechanisms (Ekborg, Sone, & Glaudemans, 1982).
Propiedades
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNNKRYJIDEOHX-NQTLPEFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

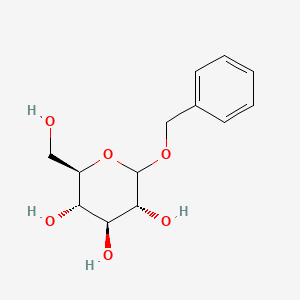
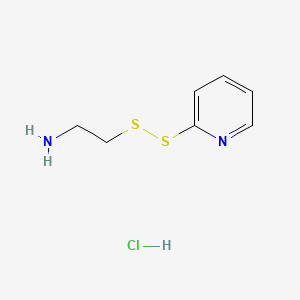

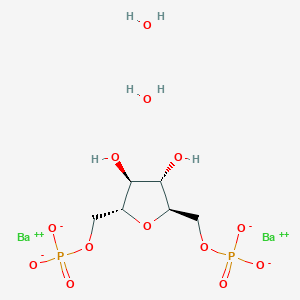
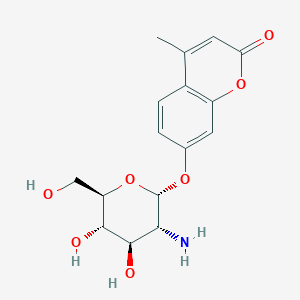
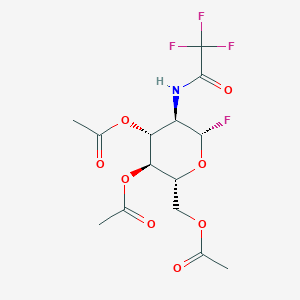
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)
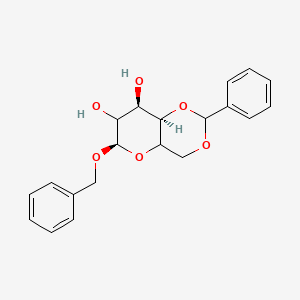
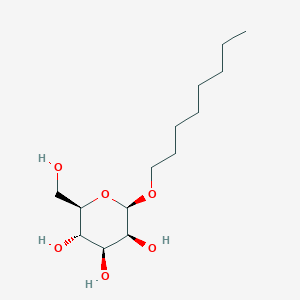
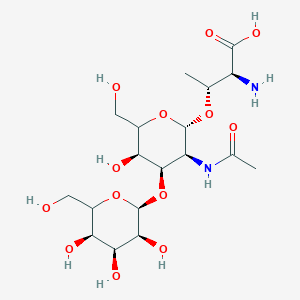
![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)
